![molecular formula C15H11N3O2S B2882801 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide CAS No. 338975-37-4](/img/structure/B2882801.png)
2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide, also known as BTZ043, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential as an anti-tuberculosis drug.
Scientific Research Applications
Synthesis and Pharmaceutical Importance
2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide is part of a broader class of compounds known for their significant role in the synthesis of derivatives that possess a wide range of biological activities. These compounds serve as essential scaffolds for designing biologically active compounds, including anti-inflammatory, analgesic, bacteriostatic, fungistatic agents, and MAO inhibitors. Their synthesis often involves various acetamide derivatives and substituted pyridine derivatives to yield novel compounds with potential pharmaceutical applications (Amardeep, 2013).
Microwave-Assisted Synthesis
The microwave irradiation technique has facilitated the rapid synthesis of several 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide derivatives. This approach significantly reduces the reaction time and improves yield and purity. These derivatives exhibit a range of biological activities, such as COX-2 inhibition, cardiotonic effects for congestive heart failure treatment, and antibacterial and antitumor properties. The combination of heterocyclic substituted pyridines with 1,4-benzothiazines has shown potential in producing compounds with enhanced pharmacological activities (Ashok, Pallavi, Reddy, & Rao, 2006).
Structural Modification for Metabolic Stability
Research on structural modifications to improve metabolic stability has identified 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide derivatives as promising candidates. By replacing the benzothiazole ring with various 6,5-heterocycles, researchers aimed to reduce metabolic deacetylation, thereby enhancing the compounds' stability and potential efficacy as dual inhibitors of PI3Kα and mTOR, crucial targets in cancer therapy (Stec et al., 2011).
Antimicrobial and Antifungal Activities
The synthesis of new thiazole and pyrazole derivatives based on 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide has been explored, with some compounds demonstrating promising antimicrobial activities. These efforts contribute to the ongoing search for effective antimicrobial agents capable of addressing the challenge of resistant pathogens (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Intramolecular Cyclization
Studies have also focused on the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to the synthesis of 3-(heteroarylsulfanyl)- and 3-sulfanylpyridin-2(1H)-ones. This research opens new avenues for creating compounds with potential pharmacological applications, showcasing the versatility of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide derivatives in medicinal chemistry (Savchenko et al., 2020).
properties
IUPAC Name |
2-(4-oxo-1,3-benzothiazin-2-yl)-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-13(17-12-7-3-4-8-16-12)9-14-18-15(20)10-5-1-2-6-11(10)21-14/h1-8H,9H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIWUOAGOVBNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)CC(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.